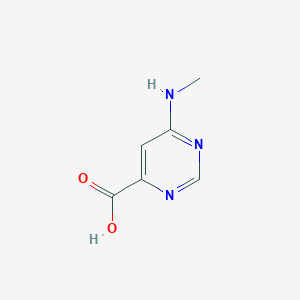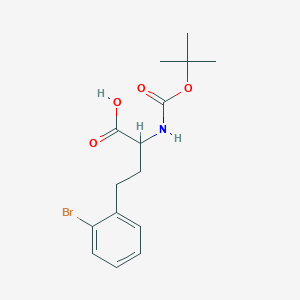
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with 1,2,4-triazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-((6-Hydroxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((6-Methoxypyridin-2-yl)methyl)piperazine
- 1-(6-Methoxypyridin-2-yl)-4-methylpiperazine
- (6-Methoxy-pyridin-2-yl)-methanol
Comparison
Compared to similar compounds, 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of both pyridine and triazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C9H11N5O |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
1-[(6-methoxypyridin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-3-7(12-8)5-14-6-11-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
Clé InChI |
DTEGHJMBIYWSMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
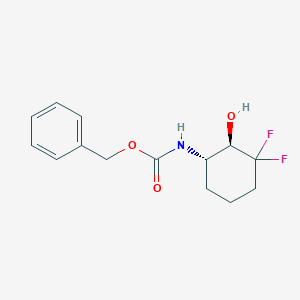
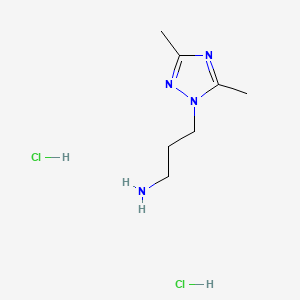

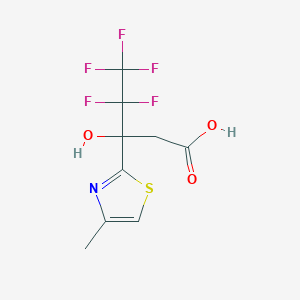
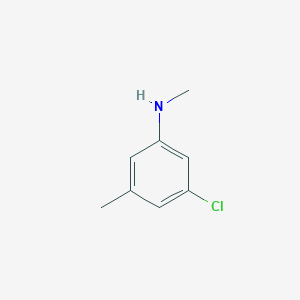
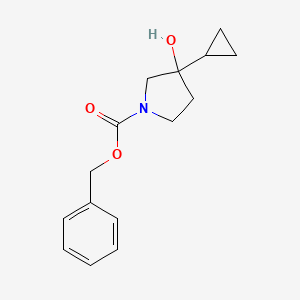
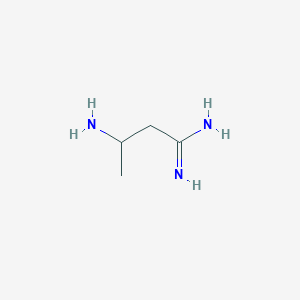
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
